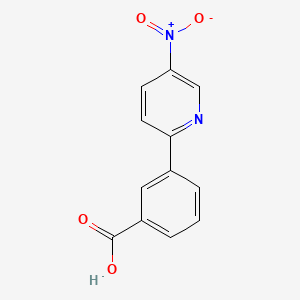

3-(5-Nitropyridin-2-yl)benzoic acid

Vue d'ensemble

Description

3-(5-Nitropyridin-2-yl)benzoic acid is a chemical compound with the molecular formula C12H8N2O4 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 3-(5-Nitropyridin-2-yl)benzoic acid involves the reaction of 2-Bromo-5-nitropyridine and 3-carboxybenzeneboronic acid in a mixture of toluene, ethanol, and water . The reaction is facilitated by the addition of potassium carbonate and palladium tetrakis (triphenylphosphine) . The mixture is heated at reflux for 48 hours .Chemical Reactions Analysis

The reaction mechanism of nitropyridines, such as 3-(5-Nitropyridin-2-yl)benzoic acid, is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis

The boiling point of 3-(5-Nitropyridin-2-yl)benzoic acid is predicted to be 477.3±35.0 °C . Its density is predicted to be 1.417±0.06 g/cm3 .Applications De Recherche Scientifique

Multi-Component Crystal Formation

A study investigated multi-component crystals formed between 4-phenylpyridine and substituted benzoic acids, including 3-nitrobenzoic acid, to understand the influence of chemical and structural factors on hydrogen location between components. This research provides insights into solid-state proton transfer, indicating the potential application of such compounds in designing materials with specific intermolecular interactions and protonation states (Seaton, Munshi, Williams, & Scowen, 2013).

Liquid-Crystalline Complexes

Another study focused on the synthesis of a polymerizable benzoic acid derivative complexed with dipyridyl compounds, exhibiting a liquid crystal phase. This research highlights the potential of such complexes in photopolymerization processes, maintaining multilayered structures, which could be significant in the development of new materials with specific optical properties (Kishikawa, Hirai, & Kohmoto, 2008).

Luminescence Sensitization

Thiophenyl-derivatized nitrobenzoic acid ligands have been evaluated for their ability to sensitize Eu(III) and Tb(III) luminescence. The findings suggest potential applications in the design of luminescent materials, where the ligand's structure can significantly influence the efficiency of energy transfer and luminescence properties (Viswanathan & Bettencourt-Dias, 2006).

Antipyretic Activity and Pharmacophores

Research on 2-Hydroxy-5-nitrobenzoic acid derived from acetyl salicylic acid explored its antipyretic activities, demonstrating higher efficacy than aspirin under certain conditions. This study underscores the importance of the phenolic group and electron-withdrawing effects of substituents as pharmacophores, suggesting potential applications in medicinal chemistry (Molisho, 2015).

Optoelectronic Applications

A novel crystal synthesized from 2-aminopyridine and para-nitrobenzoic acid was characterized for its optoelectronic properties. The findings highlight its potential use in optoelectronic device fabrication due to its transparency in the visible region and suitable band gap, indicating a promising area for future research in materials science (Periyasamy, Jebas, & Thailampillai, 2007).

Safety and Hazards

Propriétés

IUPAC Name |

3-(5-nitropyridin-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-12(16)9-3-1-2-8(6-9)11-5-4-10(7-13-11)14(17)18/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHLQKGYMCYSQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661696 | |

| Record name | 3-(5-Nitropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

864075-95-6 | |

| Record name | 3-(5-Nitropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-amino-6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1520689.png)

![3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1520694.png)

![1-[(4-Bromophenyl)methyl]cyclohexan-1-amine](/img/structure/B1520698.png)

![2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one dihydrochloride](/img/structure/B1520701.png)

![5-Bromo-2-ethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1520706.png)

![Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate](/img/structure/B1520707.png)